Bacteriocin leucocin-A precursor
Description
Overview of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)
Ribosomally synthesized and post-translationally modified peptides (RiPPs) are a diverse and rapidly expanding class of natural products. nih.gov Unlike non-ribosomal peptides, which are synthesized by large multi-enzyme complexes, RiPPs are produced by the ribosomal machinery in the form of a precursor peptide. nih.govresearchgate.net This precursor peptide then undergoes a series of enzymatic modifications to yield the final, biologically active molecule. researchgate.netwikipedia.org
These modifications are crucial for the structure and function of RiPPs, bestowing upon them a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. wikipedia.org The biosynthesis of RiPPs begins with the translation of a structural gene, resulting in a precursor peptide that typically consists of two main parts: a leader peptide and a core peptide. nih.govwikipedia.org The leader peptide guides the post-translational modifications of the core peptide, which ultimately becomes the mature natural product. nih.govwikipedia.org
Classification of Bacteriocins from Gram-Positive Bacteria
Bacteriocins are a specific group of RiPPs that exhibit antimicrobial activity, typically against bacteria that are closely related to the producing strain. nih.govcapes.gov.br Those produced by Gram-positive bacteria are of particular interest due to the "Generally Recognized As Safe" (GRAS) status of many producer organisms, such as lactic acid bacteria. ukzn.ac.za The classification of bacteriocins from Gram-positive bacteria has evolved over time but is primarily based on their structure and mode of action. nih.govnih.gov A common classification system divides them into three main classes. ukzn.ac.zanih.gov
Table 1: General Classification of Bacteriocins from Gram-Positive Bacteria
| Class | Description |
| Class I | Lantibiotics; small peptides (<5 kDa) that undergo extensive post-translational modifications, resulting in the formation of characteristic lanthionine (B1674491) and methyllanthionine residues. ukzn.ac.zanih.gov |
| Class II | Small (<10 kDa), heat-stable, non-lanthionine-containing peptides that are not, or only minimally, post-translationally modified. ukzn.ac.zanih.gov |
| Class III | Large (>30 kDa), heat-labile proteins. nih.govnih.gov |
Distinction of Class II Bacteriocins
Class II bacteriocins are the most numerous and diverse group of bacteriocins produced by lactic acid bacteria. nih.gov A key distinguishing feature of this class is the minimal to no post-translational modifications of the core peptide, with the exception of disulfide bond formation in some subclasses. nih.govnih.gov They are synthesized as a precursor peptide with an N-terminal leader sequence that is cleaved off during maturation. nih.gov
Characteristics of Class IIa (Pediocin-Like) Bacteriocins
Within Class II, the most prominent subgroup is Class IIa, also known as the pediocin-like bacteriocins. mdpi.com These peptides are particularly noted for their strong antimicrobial activity against the foodborne pathogen Listeria monocytogenes. mdpi.comdsmz.de
Key characteristics of Class IIa bacteriocins include:
Conserved N-terminal motif: They possess a highly conserved N-terminal sequence, often referred to as the "pediocin box," with the consensus sequence Tyr-Gly-Asn-Gly-Val (YGNGV). nih.gov
Disulfide bond: A conserved disulfide bridge is typically present in the N-terminal region, which is crucial for their antimicrobial activity. nih.govmdpi.com
Cationic and amphiphilic nature: These peptides are cationic and have an amphiphilic structure, which facilitates their interaction with the cell membranes of target bacteria. mdpi.com
Heat stability: They are generally heat-stable, a desirable characteristic for potential applications in food preservation. nih.govmdpi.com
Positioning of Leucocin-A Precursor within Class IIa Bacteriocins
The leucocin-A precursor is the ribosomally synthesized pro-peptide that, after processing, gives rise to the mature leucocin A, a well-characterized member of the Class IIa bacteriocins. nih.govresearchgate.net
Occurrence in Lactic Acid Bacteria
Leucocin A is produced by various species of the genus Leuconostoc, a group of Gram-positive lactic acid bacteria. wikipedia.orgnih.gov These bacteria are commonly found in fermented food products. nih.gov Strains of Leuconostoc gelidum, Leuconostoc carnosum, and Leuconostoc pseudomesenteroides have been identified as producers of leucocin A. nih.govmdpi.com
Table 2: Examples of Leucocin A-Producing Lactic Acid Bacteria
| Bacterial Species | Source/Association |
| Leuconostoc gelidum | Commonly found in refrigerated meat products. |
| Leuconostoc carnosum | Isolated from meat products. |
| Leuconostoc pseudomesenteroides | Found in various fermented foods, including persimmon. mdpi.com |
Significance of the Precursor Form in Biosynthesis Research
The study of the leucocin-A precursor is crucial for understanding the biosynthesis of Class IIa bacteriocins. The precursor peptide contains an N-terminal leader sequence that plays a critical role in the maturation and secretion of the active bacteriocin (B1578144). This leader peptide is characterized by a double-glycine (Gly-Gly) cleavage site at its C-terminus. ukzn.ac.za
The biosynthesis of leucocin A involves a dedicated set of genes organized in an operon. nih.gov This gene cluster typically includes:
The structural gene: This gene encodes the leucocin-A precursor peptide. nih.gov
Immunity protein gene: This gene encodes a protein that protects the producer cell from the action of its own bacteriocin.
Transport genes: These genes encode an ABC transporter system responsible for the processing of the precursor and the secretion of the mature bacteriocin. nih.gov The transporter recognizes the leader peptide of the precursor, cleaves it at the Gly-Gly site, and exports the mature leucocin A out of the cell. nih.gov
Research on the leucocin-A precursor and its associated gene cluster provides a model system for investigating the structure-function relationships of leader peptides, the mechanism of action of dedicated bacteriocin transporters, and the regulation of bacteriocin production. nih.govnih.gov
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KYYGNGVHCTKSGCSVNWGEAFSAGVHRLANGGNGFW |
Origin of Product |
United States |
Genetic Determinants and Biosynthetic Pathways of Bacteriocin Leucocin a Precursor
Genomic Organization of Leucocin-A Precursor Gene Clusters
The genes responsible for leucocin A production are organized into distinct operons within a specific gene cluster. nih.govresearchgate.net In the well-studied Leuconostoc gelidum UAL 187, this cluster contains two main operons transcribed in opposite directions. nih.govfao.org One operon includes the structural and immunity genes, while the other contains genes for the export machinery. nih.gov
The structural gene for leucocin A is designated as lcaA. asm.org DNA sequencing has identified this gene as encoding a 61-amino-acid prepeptide. nih.gov This precursor consists of two distinct parts: a 24-residue N-terminal leader peptide and the 37-amino-acid sequence that constitutes the mature, active leucocin A bacteriocin (B1578144). nih.gov The leader peptide is cleaved off during the maturation and secretion process. asm.org
Located immediately downstream of the lcaA gene is a second open reading frame, often identified as lcaB, which encodes the leucocin A immunity protein. nih.govasm.org The arrangement of the structural gene followed closely by the immunity gene in a single operon is a conserved pattern observed for many bacteriocins of this type. asm.org This protein protects the producer cell from the antimicrobial action of the leucocin A it synthesizes.
The secretion of leucocin A is a complex process managed by a dedicated export system encoded by a separate operon. nih.govfao.org This system is composed of an ATP-binding cassette (ABC) transporter and an accessory protein. nih.govnih.gov
lcaC : This gene encodes a protein that is a member of the HlyB family of ABC transporters. nih.govfao.org The LcaC protein utilizes the energy from ATP hydrolysis to translocate the leucocin A precursor across the cell membrane. nih.govnih.gov
lcaD : This gene encodes an accessory protein essential for the transport process. nih.govasm.org The LcaD protein shows significant similarity to LcnD, a protein required for the secretion of the bacteriocin lactococcin A. nih.govasm.org Deletion of either lcaC or lcaD results in the loss of leucocin A production, confirming their critical role in its export. nih.govfao.org
In some strains, another open reading frame, lcaE, has been identified in this operon, but its specific function in leucocin A production has not been established. nih.govfao.org
Table 1: Genes in the Leucocin A Gene Cluster
| Gene | Encoded Protein | Function |
| lcaA | Leucocin A Precursor | The initial 61-amino-acid prepeptide. nih.gov |
| lcaB | Immunity Protein | Provides self-immunity to the producer cell. asm.org |
| lcaC | ABC Transporter | An ATP-dependent transporter for secretion. nih.govfao.org |
| lcaD | Accessory Protein | Assists the ABC transporter in secretion. nih.govasm.org |
The expression of the leucocin A gene cluster is controlled by specific regulatory elements. DNA sequence analysis has revealed the presence of a putative promoter region upstream of the lcaA and lcaB operon and a downstream terminator sequence, which signal the start and end of transcription, respectively. nih.gov The regulation of class II bacteriocins, like leucocin A, often involves a sophisticated three-component signal transduction system. nih.govnih.gov This system typically includes an induction factor peptide, a membrane-associated histidine protein kinase, and a cytoplasmic response regulator that work together to control the transcription of the bacteriocin genes. nih.gov
Research has consistently shown that the genetic determinants for leucocin A production are located on plasmids rather than the chromosome. fao.orgcapes.gov.br In Leuconostoc gelidum UAL 187, the gene cluster is found on a 7.6-MDa plasmid. nih.gov Similarly, in Leuconostoc carnosum 4010, which produces both leucocin A and leucocin C, the operons for these bacteriocins are located on different plasmids. nih.gov The lcaAB operon in this strain, however, lacks the associated transporter genes found in L. gelidum. nih.gov
Biosynthesis of Leucocin-A Precursor Peptide
The biosynthesis of leucocin A begins with the ribosomal synthesis of the inactive precursor peptide, pre-leucocin A, as encoded by the lcaA gene. nih.govnih.gov This prepeptide contains an N-terminal leader sequence that serves two primary functions: it keeps the bacteriocin inactive within the producer cell, and it acts as a recognition signal for the dedicated export machinery. nih.gov
The export process is an integrated event involving both processing and translocation. The leader peptide of the precursor is recognized by the dedicated ABC transporter system, composed of the LcaC and LcaD proteins. nih.govnih.gov As the prepeptide is translocated across the cell membrane, the N-terminal leader sequence is proteolytically cleaved. asm.org This cleavage occurs at a specific site, releasing the mature and active 37-amino-acid leucocin A molecule outside the cell. asm.orgnih.gov
Ribosomal Synthesis of the Precursor Peptide
Like all bacteriocins, the leucocin-A precursor is synthesized on the ribosome. nih.govnih.govnih.gov This process, known as ribosomal synthesis, involves the translation of a specific messenger RNA (mRNA) sequence transcribed from the leucocin A structural gene (lcaA). rsc.org The resulting polypeptide chain is the inactive precursor form of the bacteriocin, known as pre-leucocin A. ukzn.ac.za This initial product consists of two distinct parts: an N-terminal leader sequence and a C-terminal propeptide, which will become the mature, active bacteriocin. nih.gov The genetic information encoded in the bacterial genome or on a plasmid dictates the primary amino acid sequence of this precursor peptide. usda.gov
Role of the N-Terminal Leader Sequence in Precursor Maturation
The N-terminal leader sequence of the leucocin-A precursor is a critical component that guides the peptide through its maturation and secretion pathway. nih.govnih.gov This leader sequence, which is 24 amino acids in length for leucocin A, serves multiple functions, including acting as a recognition signal for the dedicated transport machinery and keeping the bacteriocin inactive within the producer cell. ukzn.ac.zanih.govresearchgate.net The leader peptides of class II bacteriocins often exhibit an α-helical structure, which is thought to be important for their function. nih.gov
A highly conserved feature within the leader sequence of leucocin A and other class II bacteriocins is the double-glycine (GG) motif located at the C-terminus of the leader, specifically at positions -1 and -2 relative to the cleavage site. nih.govnih.gov This GG-motif is a critical recognition signal for the processing and transport apparatus. ebi.ac.uknih.govitg.be The dedicated ABC (ATP-binding cassette) transporter responsible for secreting leucocin A specifically recognizes this motif. nih.govnih.gov While some mutations in the double-glycine cleavage site can be tolerated, others can completely block secretion, highlighting its importance in the recognition process by the transporter's peptidase domain. nih.gov
The maturation of the leucocin-A precursor into the active bacteriocin involves the proteolytic removal of the N-terminal leader sequence. nih.gov This cleavage event is coupled with the translocation of the peptide across the cell membrane. The process is mediated by a dedicated ABC transporter, which possesses a proteolytic domain at its N-terminus. nih.govnih.gov This domain, belonging to the Peptidase C39 family, recognizes the double-glycine motif on the precursor peptide and cleaves the peptide bond immediately following it. nih.govnih.gov This cleavage occurs on the cytoplasmic side of the membrane as the bacteriocin is being exported from the cell, ensuring that the active, and potentially toxic, form of the bacteriocin is only released extracellularly. nih.govnih.gov
Post-Translational Modification Mechanisms Relevant to Leucocin-A Precursor
Post-translational modifications (PTMs) are chemical alterations that occur after a protein or peptide is synthesized. nih.govyoutube.com For the leucocin-A precursor, the most significant PTMs are the proteolytic cleavage of the leader peptide and the formation of a disulfide bridge, which are essential for its structure and function. nih.govresearchgate.net These modifications transform the inactive precursor into the mature, potent antimicrobial peptide. youtube.comyoutube.com
Mature leucocin A contains a single intramolecular disulfide bridge. researchgate.net This covalent bond forms between the thiol groups of two cysteine residues located in the N-terminal region of the peptide. springernature.comresearchgate.netyoutube.com The formation of this disulfide bond is a crucial post-translational modification that stabilizes the three-dimensional structure of the bacteriocin. nih.gov This structural stabilization is vital for the peptide's antimicrobial activity and its stability in the extracellular environment. nih.govnih.gov The disulfide bridge helps to create and maintain the specific conformation required for the bacteriocin to interact with the membrane of target cells. researchgate.net
The presence of the N-terminal leader peptide significantly influences the activity of the bacteriocin precursor. ukzn.ac.zanih.gov It is proposed that one of the primary roles of the leader sequence is to keep the bacteriocin in an inactive or less active state inside the producer cell, thereby preventing autotoxicity. ukzn.ac.zanih.gov Research has demonstrated that the leucocin A precursor (pre-leucocin A) exhibits considerably lower antimicrobial activity against sensitive strains, such as Listeria monocytogenes, when compared to the mature, processed leucocin A. ukzn.ac.za This reduction in activity is thought to result from the leader peptide sterically hindering the mature domain from interacting with its target on the cell membrane or inducing a less active conformation. nih.gov While not completely inactive, the precursor's attenuated potency ensures the producing organism's viability until the mature bacteriocin is safely secreted. ukzn.ac.zamdpi.com
Data Tables
Table 1: Genetic Determinants of Leucocin A Production in Leuconostoc sp.
| Gene/Operon | Function | Organism Example | Reference |
| lcaA | Encodes the leucocin A precursor peptide. | Leuconostoc gelidum UAL 187 | nih.gov |
| lcaB | Encodes the immunity protein that protects the producer cell. | Leuconostoc gelidum UAL 187 | nih.gov |
| lcaC | Encodes the ABC transporter protein (ATPase component). | Leuconostoc gelidum UAL 187 | nih.gov |
| lcaD | Encodes the ABC transporter protein (transmembrane component). | Leuconostoc gelidum UAL 187 | nih.gov |
| lcaECD | Transporter operon for leucocin A. | Leuconostoc gelidum UAL 187 | nih.gov |
| leucocin A operon | Typically located on a plasmid, contains genes for precursor, immunity, and transport. | Leuconostoc gelidum | nih.govnih.gov |
Table 2: Comparison of Leucocin A Precursor and Mature Leucocin A
| Characteristic | Bacteriocin Leucocin-A Precursor | Mature Leucocin A | Reference |
| Components | N-terminal leader peptide + C-terminal propeptide | Mature peptide only | nih.gov |
| Leader Peptide Length | 24 amino acids | 0 (cleaved off) | ukzn.ac.zanih.gov |
| Mature Peptide Length | 37 amino acids (propeptide region) | 37 amino acids | nih.gov |
| Total Length | 61 amino acids | 37 amino acids | nih.govukzn.ac.zanih.gov |
| Key Motif | Double-glycine (GG) at leader cleavage site | YGNGV consensus sequence in N-terminus | nih.govnih.gov |
| Disulfide Bridge | Forms post-translationally | Present (one intramolecular bridge) | researchgate.net |
| Antimicrobial Activity | Low / Attenuated | High / Potent | ukzn.ac.za |
| Primary Function | Intermediate in biosynthesis, transport recognition | Antimicrobial agent against target bacteria | nih.govnih.gov |
Regulation of Leucocin-A Precursor Production
The synthesis of the this compound is a tightly regulated process, ensuring that production occurs under optimal conditions for the producing bacterium to compete effectively within its ecological niche. This regulation is multifactorial, involving sophisticated cell-to-cell communication systems, responses to environmental cues, and precise control at the genetic level.
Quorum Sensing System in Bacteriocin Biosynthesis
The production of many bacteriocins, including those in the class IIa to which leucocin A belongs, is often controlled by a cell-density-dependent regulatory mechanism known as quorum sensing (QS). researchgate.netresearchgate.net This system allows bacteria to coordinate gene expression across a population, activating energy-intensive processes like bacteriocin synthesis only when the cell density is high enough for the bacteriocins to be effective against competitors. researchgate.net
The regulation of bacteriocin production in many lactic acid bacteria is mediated by a dedicated three-component signal transduction system. researchgate.netresearchgate.net This system typically consists of:
An Induction Factor (IF): A small signaling peptide that is synthesized by the bacterium and secreted into the extracellular environment. The concentration of this peptide correlates with the population density.
A Histidine Protein Kinase (HPK): A membrane-bound sensor protein that detects the external concentration of the induction factor.
A Response Regulator (RR): A cytoplasmic protein that, when activated, functions as a DNA-binding protein to regulate the transcription of target genes.
When the extracellular concentration of the induction factor reaches a critical threshold, it binds to the histidine protein kinase. nih.govteagasc.ie This binding event triggers the autophosphorylation of the HPK. The phosphate (B84403) group is then transferred to the response regulator. The phosphorylated, and thereby activated, response regulator binds to specific promoter regions within the bacteriocin gene cluster, initiating the transcription of the genes required for bacteriocin production, processing, and immunity. researchgate.net While the specific components for leucocin A have not been as extensively detailed as for plantaricins or sakacins, this model is widely accepted for class II bacteriocins. nih.govteagasc.ie The biosynthesis of the antibiotic mupirocin (B1676865) in Pseudomonas fluorescens is also regulated by a quorum-sensing system involving the activator MupR and the N-acylhomoserine lactone synthase MupI, which control the expression of the biosynthetic operon. nih.gov
Table 1: Components of a Typical Three-Component Quorum Sensing System for Bacteriocin Regulation
| Component | Description | Function |
|---|---|---|
| Induction Factor (IF) | A small, secreted peptide pheromone (autoinducer). | Acts as a signaling molecule; its extracellular concentration indicates cell population density. |
| Histidine Protein Kinase (HPK) | A transmembrane sensor protein. | Detects the threshold concentration of the IF and initiates the signaling cascade via autophosphorylation. |
| Response Regulator (RR) | A cytoplasmic DNA-binding protein. | Becomes phosphorylated by the HPK and then binds to promoter regions to activate transcription of bacteriocin-related genes. |
Environmental Factors Influencing Gene Expression
The expression of bacteriocin genes is not solely dependent on cell density but is also significantly influenced by various environmental and physiological factors. nih.govrsc.org These external cues can modulate the activity of the regulatory systems, including quorum sensing, to fine-tune bacteriocin production in response to the surrounding conditions. The ability to respond to the environment is crucial for the producing organism's survival and competitiveness. nih.gov
Key environmental factors that have been shown to affect bacteriocin production in lactic acid bacteria include:
Temperature: Growth temperature can have a profound effect on the yield of bacteriocins. Studies on Lactococcus lactis and Pediococcus acidilactici have shown that optimal production of nisin and pediocin occurs at specific temperatures (30 °C and 45 °C, respectively). nih.gov Production of leucocin H by Leuconostoc MF215B has been observed at temperatures as low as 6°C. researchgate.net
pH: The initial pH of the growth medium is another critical factor. For instance, nisin production by Lactococcus lactis MM19 was highest at an initial pH of 9, whereas pediocin production by Pediococcus acidilactici MM33 was optimal at a pH of 6. nih.gov
Nutrient Availability: The composition of the growth medium, particularly the sources of carbon and nitrogen, can dramatically alter bacteriocin yields. rsc.org Research has demonstrated that specific combinations of carbon sources (like glucose or fructose) and nitrogen sources (like wheat or pea peptones) can lead to a significant increase in the production of nisin and pediocin. nih.gov
Stress Conditions: Exposure to stressful conditions, such as those mimicking the gastrointestinal tract, can also trigger bacteriocin gene expression. The promoter for the bacteriocin bactofencin A in Lactobacillus salivarius was found to be positively induced by the presence of simulated gastric fluid. nih.gov
These findings indicate that the regulatory networks controlling bacteriocin precursor synthesis are integrated with the cell's general metabolic and stress-response pathways.
Table 2: Influence of Environmental Factors on Bacteriocin Production in Lactic Acid Bacteria
| Factor | Bacterium | Bacteriocin | Optimal Condition for Production | Reference |
|---|---|---|---|---|
| Temperature | Lactococcus lactis MM19 | Nisin | 30 °C | nih.gov |
| Temperature | Pediococcus acidilactici MM33 | Pediocin | 45 °C | nih.gov |
| Initial pH | Lactococcus lactis MM19 | Nisin | 9.0 | nih.gov |
| Initial pH | Pediococcus acidilactici MM33 | Pediocin | 6.0 | nih.gov |
| Carbon Source | Lactococcus lactis MM19 | Nisin | Glucose | nih.gov |
| Carbon Source | Pediococcus acidilactici MM33 | Pediocin | Fructose | nih.gov |
Transcriptional and Translational Control Mechanisms
The synthesis of the leucocin-A precursor is ultimately controlled at the molecular levels of transcription and translation. nih.gov This regulation ensures that the components of the biosynthetic pathway are produced in a coordinated and efficient manner.
Transcriptional Control: The genetic determinants for leucocin A production in Leuconostoc gelidum UAL187 are located on a plasmid. fao.orgnih.gov An 8-kb fragment of this plasmid contains the necessary open reading frames (ORFs) for production. fao.org Upstream of the leucocin A structural gene are three ORFs organized in an operon: lcaE, lcaC, and lcaD. fao.org
lcaC encodes a protein that is homologous to ATP-binding cassette (ABC) transporters.
lcaD encodes an accessory protein required for secretion.
Deletion mutations in lcaC and lcaD have been shown to eliminate leucocin production, confirming their essential role in the production and translocation of the bacteriocin. fao.org This genetic organization suggests that these genes are co-transcribed as a single polycistronic mRNA molecule. Transcriptional control is exerted by the binding of an activated response regulator (from the QS system) to a specific promoter sequence upstream of this operon. This binding event recruits RNA polymerase, initiating the transcription of the genes necessary for processing and exporting the leucocin-A precursor. frontiersin.org
Translational Control: Following transcription, the resulting mRNA molecule is subject to translational control, which governs the rate of protein synthesis. youtube.com While specific translational control mechanisms for leucocin A are not fully elucidated, general principles apply. The efficiency of translation can be influenced by the stability of the mRNA transcript and the sequence of the ribosome-binding site (RBS). A strong RBS promotes efficient initiation of translation, leading to higher levels of protein production. Conversely, inhibitory proteins can bind to the mRNA, preventing its association with the ribosome and thereby downregulating protein synthesis. youtube.com The coordinated translation of the proteins encoded by the lca operon is crucial for assembling the functional transport machinery required to process and secrete the mature leucocin A peptide.
Table 3: Genetic Determinants Involved in Leucocin A Production and Secretion in Leuconostoc gelidum UAL187
| Gene/ORF | Encoded Protein/Function | Role in Leucocin A Production | Reference |
|---|---|---|---|
| lcaA | Leucocin A precursor peptide | The structural gene for the bacteriocin. | nih.gov |
| lcaB | Immunity protein | Provides self-protection to the producer cell against leucocin A. | nih.gov |
| lcaC | ABC transporter protein | Essential for the secretion/translocation of the leucocin A peptide across the cell membrane. | fao.org |
| lcaD | Accessory protein for transport | Works in conjunction with LcaC for the production and export of leucocin A. | fao.org |
| lcaE | Putative protein | No apparent function in leucocin A production has been identified. | fao.org |
Structural Biology and Conformational Dynamics of Leucocin a Precursor
Three-Dimensional Structural Elucidation of Leucocin-A (Mature Form)
The determination of the three-dimensional structure of mature Leucocin A has been pivotal in understanding its function. This has been achieved through a combination of high-resolution spectroscopic techniques and computational methods, primarily focusing on the peptide's conformation in lipophilic environments that mimic its target cell membranes. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary tool for elucidating the high-resolution three-dimensional structure of Leucocin A. nih.gov Early studies successfully achieved complete ¹H and ¹³C resonance assignments for the peptide. nih.gov This was accomplished using a variety of two-dimensional NMR techniques on both unlabeled and isotopically labeled (¹³C) Leucocin A. nih.gov
The first three-dimensional structure was determined in two different membrane-mimicking environments: 90% trifluoroethanol (TFE)-water and in the presence of dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov While Leucocin A is structurally undefined in aqueous solutions, these lipophilic environments induce a stable and well-defined conformation. nih.govnih.gov The structural calculations were based on distance and torsion angle restraints derived from extensive NMR experiments.
Table 1: NMR Techniques Used in Leucocin A Structural Studies
| NMR Technique | Purpose | Reference |
|---|---|---|
| DQF-COSY | Determination of proton-proton couplings | nih.govnih.gov |
| TOCSY | Correlation of all protons within a spin system | nih.govnih.gov |
| NOESY | Detection of through-space proton-proton proximities for distance restraints | nih.govnih.gov |
These studies revealed a distinct fold for Leucocin A, providing the first structural model for a type IIa bacteriocin (B1578144) and offering insights into the spatial arrangement of residues critical for its biological activity. nih.gov
Circular Dichroism (CD) spectroscopy has been instrumental in analyzing the secondary structure of Leucocin A and its conformational changes in different solvent environments. nih.govnih.gov CD spectra provide information on the percentage of α-helix, β-sheet, and random coil structures within a peptide. nih.govunits.it
For Leucocin A, CD studies have demonstrated that the peptide is predominantly in a random coil state when dissolved in water or aqueous dimethyl sulfoxide (B87167) (DMSO). nih.gov However, in the presence of membrane-mimicking solvents like TFE or sodium dodecyl sulphate (SDS) micelles, the spectra show characteristic signatures of a folded peptide with a significant proportion of α-helical content. nih.govnih.gov
Furthermore, CD analysis at various temperatures has been used to study the structural stability of Leucocin A. nih.gov These experiments show that at elevated temperatures, Leucocin A experiences a partial disruption of its helical structure, which correlates with a loss of antimicrobial activity. nih.gov This finding underscores the importance of the folded conformation for its function. nih.gov
Table 2: Secondary Structure of Leucocin A in Different Environments
| Environment | Predominant Secondary Structure | Method | Reference |
|---|---|---|---|
| Water / Aqueous DMSO | Random Coil | CD, NMR | nih.gov |
| Trifluoroethanol (TFE) | α-helix and β-sheet | CD, NMR | nih.govnih.gov |
Computational approaches, including homology modeling and molecular dynamics (MD) simulations, have complemented experimental data to provide a more dynamic picture of Leucocin A's structure. nih.govresearchgate.net MD simulations allow for the investigation of the dynamic behavior of molecules over time, offering insights into conformational changes and stability. nih.govmdpi.com
Starting from the experimentally determined NMR structures (e.g., PDB ID: 1CW6), researchers have performed MD simulations of Leucocin A in both water and TFE. nih.gov These simulations confirm the experimental findings that the peptide maintains a stable, folded structure in a membrane-like environment (TFE) but is flexible and unstructured in water. nih.gov The simulations also provide detailed information on the stability of specific structural elements, such as the C-terminal helix, at different temperatures, linking conformational stability directly to biological function. nih.gov
Key Structural Features and Motifs
The structure of mature Leucocin A in a membrane-mimicking environment is characterized by two distinct domains: a hydrophilic and flexible N-terminal region and a conserved C-terminal amphiphilic α-helix. nih.govnih.govresearchgate.net
The N-terminal region of Leucocin A (approximately residues 2-16) adopts a three-strand antiparallel β-sheet structure. nih.gov This β-sheet domain is stabilized by a disulfide bond formed between two cysteine residues. nih.govresearchgate.net This part of the molecule is generally hydrophilic and shows more conformational variability compared to the C-terminal domain. nih.gov In the presence of DPC micelles, this N-terminal domain is relatively flexible with respect to the C-terminal helix. nih.gov
A defining feature of Leucocin A and other class IIa bacteriocins is the presence of a stable, amphiphilic α-helix in the C-terminal region (residues 17-31). nih.govnih.gov An amphiphilic helix is one where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. colostate.edu This arrangement is crucial for the peptide's interaction with and insertion into the cell membranes of target bacteria. nih.gov
In Leucocin A, this C-terminal helix is remarkably stable and well-defined in membrane-like environments. nih.gov The hydrophobic face of the helix is thought to interact with the lipid core of the membrane, while the hydrophilic face remains exposed to the aqueous environment or interacts with the polar head groups of the lipids. colostate.edu The structural integrity of this amphiphilic helix is directly linked to the peptide's antimicrobial potency. nih.gov
Table 3: Key Structural Domains of Mature Leucocin A
| Domain | Residues (approx.) | Key Structural Feature | Stabilizing Interactions | Reference |
|---|---|---|---|---|
| N-Terminal | 2-16 | Three-strand antiparallel β-sheet | Disulfide bridge | nih.govresearchgate.net |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Bacteriocin leucocin-A precursor |
| Leucocin A |
| Trifluoroethanol (TFE) |
| Dodecylphosphocholine (DPC) |
| Dimethyl sulfoxide (DMSO) |
Role of Disulfide Bridges in Structural Stability and Function
A key structural feature of leucocin-A is the presence of a disulfide bond. metwarebio.comcreative-proteomics.com This covalent linkage is crucial for maintaining the three-dimensional structure and, consequently, the biological activity of the peptide. metwarebio.comcreative-proteomics.com
Conformational Changes in Varying Microenvironments
The conformation of leucocin-A is highly dependent on its surrounding environment. This adaptability is a key aspect of its mechanism of action, allowing it to transition from a soluble, inactive state to a membrane-bound, active conformation.
Structure in Aqueous Solutions vs. Membrane-Mimicking Conditions
In aqueous solutions or aqueous dimethyl sulfoxide (DMSO), leucocin-A exists as a random coil, lacking a well-defined three-dimensional structure. nih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles, the peptide undergoes a significant conformational change and adopts a more ordered structure. nih.gov
Nuclear Magnetic Resonance (NMR) studies have revealed that in both TFE and DPC micelles, leucocin-A forms a well-defined structure. nih.gov This structure consists of a three-strand antiparallel β-sheet domain (residues 2-16) and an amphipathic α-helix (residues 17-31). nih.gov While the core structural elements are similar in both environments, there are some differences. In TFE, the β-sheet and α-helical domains have a more defined relationship with each other. In contrast, in DPC micelles, the C-terminus of the peptide folds back onto the α-helix. nih.gov
| Environment | Secondary Structure of Leucocin-A |
| Aqueous Solution | Random Coil nih.gov |
| Trifluoroethanol (TFE) | Three-strand antiparallel β-sheet (residues 2-16) and an amphipathic α-helix (residues 17-31) nih.gov |
| Dodecylphosphocholine (DPC) Micelles | Three-strand antiparallel β-sheet (residues 2-16), an amphipathic α-helix (residues 17-31), and a folded-back C-terminus nih.gov |
Interplay of Structure and Biological Activity
The conformational flexibility of leucocin-A is directly linked to its biological activity. The transition from a random coil in an aqueous environment to a structured conformation in a membrane-like environment is a critical step in its antimicrobial action.
The initial interaction of leucocin-A with the target bacterial membrane is likely electrostatic, driven by the cationic nature of the peptide and the anionic components of the bacterial cell wall. This interaction then facilitates the insertion of the peptide into the membrane, a process that is accompanied by the conformational change to the α-helical and β-sheet structure. researchgate.net
The amphipathic nature of the C-terminal α-helix is particularly important for its function. acs.org This means that the helix has both a hydrophobic face and a hydrophilic face. This allows it to interact favorably with both the lipid core and the aqueous environment at the membrane interface. This interaction is believed to be a key determinant for receptor recognition and specificity towards certain bacteria. acs.orgnih.gov Studies have shown that the full-length, active leucocin-A displays significantly higher binding to pathogenic bacteria like Listeria monocytogenes compared to inactive fragments. nih.gov Furthermore, the orientation of the immobilized peptide, whether from the N- or C-terminus, affects its bacterial binding capacity, with C-terminal immobilization showing higher binding. nih.gov
Molecular Mechanisms of Action of Bacteriocin Leucocin a
Specificity of Antimicrobial Activity at the Molecular Level
The antimicrobial efficacy of leucocin A is not indiscriminate; it exhibits a targeted action, primarily against Gram-positive bacteria, with a noteworthy potency against the foodborne pathogen Listeria monocytogenes.
Targeting Gram-Positive Bacteria
Bacteriocins produced by Gram-positive bacteria, like leucocin A, generally have a spectrum of activity that is restricted to other Gram-positive bacteria. nih.govumass.edu This specificity is a key characteristic that distinguishes them from broad-spectrum antibiotics. The antibacterial action is principally achieved through the destabilization of the target cell's membrane functions. nih.gov Leucocin A, synthesized as an inactive prepeptide, undergoes post-translational modifications before becoming active. nih.gov Studies have shown that surface-immobilized leucocin A displays a high degree of binding to pathogenic Gram-positive bacteria, underscoring this specific interaction. nih.gov
Molecular Basis of Anti-Listeria Activity
Leucocin A has been identified as a potent agent against Listeria monocytogenes. nih.govnih.govresearchgate.net Its effectiveness stems from its ability to recognize and bind to specific receptors on the Listeria cell surface. The interaction is so specific that even minor alterations in the bacterial cell envelope can lead to resistance. For instance, the loss of a putative mannose-specific phosphotransferase system (Man-PTS) protein has been linked to leucocin A resistance in L. monocytogenes. nih.gov The co-expression of leucocin C, another class IIa bacteriocin (B1578144), with nisin has been shown to be highly effective against L. monocytogenes, suggesting that targeting different cellular components can enhance antimicrobial activity. nih.govfrontiersin.orgresearchgate.net
Receptor-Mediated Interaction with Target Cells
The targeted action of leucocin A is facilitated by its interaction with a specific receptor on the surface of susceptible bacteria. This receptor has been identified as the mannose phosphotransferase system (Man-PTS), a crucial component of sugar transport in many bacteria.
Identification of the Mannose Phosphotransferase (Man-PTS) System as a Receptor
A significant breakthrough in understanding the mode of action of class IIa bacteriocins was the identification of the Man-PTS as their cellular receptor. nih.gov This sugar uptake system is a primary transporter for glucose and other hexoses in many bacteria, including Listeria. nih.govnih.gov The interaction is highly specific; for example, the Man-PTS of Lactococcus lactis does not confer sensitivity to class IIa bacteriocins like leucocin A. nih.gov Resistance to leucocin A in L. monocytogenes has been directly associated with the absence of a 35-kDa protein that shares high homology with the mannose-specific PTS enzyme IIAB component. nih.govnih.gov This finding strongly supports the role of the Man-PTS as the specific target for leucocin A.
Molecular Details of Bacteriocin-Man-PTS Complex Formation
The interaction between class IIa bacteriocins and the Man-PTS involves the membrane-located components of the system. nih.gov The bacteriocin is thought to act like a wedge, inserting itself into the Man-PTS complex and disrupting its structure, which leads to the formation of pores in the cell membrane. nih.govmdpi.com This pore formation results in the leakage of ions and small molecules, ultimately causing cell death. mdpi.com While the general mechanism is understood, the precise molecular interactions and the resulting conformational changes in the Man-PTS that lead to pore formation are still areas of active research.
Membrane Permeabilization and Ion Channel Formation
The antimicrobial activity of leucocin-A is primarily attributed to its ability to permeabilize the cytoplasmic membrane of susceptible bacteria. This process involves the formation of pores or ion channels, which disrupts the integrity of the membrane and leads to a cascade of events culminating in cell death. nih.govnih.gov
Mechanisms of Pore Formation in Cytoplasmic Membranes
Leucocin-A, like other Class IIa bacteriocins, is believed to form pores in the cytoplasmic membranes of target cells. nih.gov The process is thought to occur in a stepwise manner, beginning with the recognition of specific receptors on the cell surface. While the exact receptor for leucocin-A is not definitively identified in the provided search results, other class II bacteriocins have been shown to use components of the mannose phosphotransferase system (man-PTS) as a target or receptor. pnas.orgnih.gov
Following receptor binding, the bacteriocin molecules are thought to insert into the lipid bilayer. The amphipathic nature of leucocin-A, possessing both hydrophobic and hydrophilic regions, facilitates this insertion. Once inserted, multiple leucocin-A molecules are proposed to oligomerize, arranging themselves into a pore-like structure that spans the membrane. nih.gov The formation of these pores creates channels that allow the unregulated passage of ions and other small molecules across the membrane. nih.govfrontiersin.org
Disruption of Transmembrane Electrical Potential
The formation of pores by leucocin-A leads to a rapid dissipation of the transmembrane electrical potential (ΔΨ) and the proton motive force (PMF). The cell membrane normally maintains a carefully controlled electrochemical gradient, which is essential for various cellular processes, including ATP synthesis, nutrient transport, and maintenance of intracellular pH. The unregulated flow of ions through the newly formed pores collapses this gradient. Specifically, the efflux of intracellular potassium ions (K+) is a common consequence of pore formation by bacteriocins. nih.gov This loss of positive charge from the cell's interior and the influx of other ions disrupts the electrical potential across the membrane.
Subsequent Cellular Dysfunction and Growth Inhibition
The disruption of the transmembrane potential and the loss of essential ions and molecules have severe consequences for the target cell. The collapse of the proton motive force halts ATP synthesis, depriving the cell of its primary energy source. The leakage of intracellular contents, such as ions, amino acids, and ATP, further cripples cellular metabolism. researchgate.net This ultimately leads to the cessation of essential cellular processes like DNA replication, transcription, and translation, resulting in the inhibition of cell growth and, eventually, cell death. researchgate.netnih.gov The visible effects on bacteriocin-treated cells can include rupture, swelling, and elongation. researchgate.net
Mechanisms of Self-Immunity in Producer Strains
Producer strains of leucocin-A have evolved sophisticated mechanisms to protect themselves from the lethal effects of the bacteriocin they synthesize. This self-immunity is crucial for their survival and is typically mediated by specific immunity proteins and the precursor form of the bacteriocin itself. nih.gov
Molecular Function of Immunity Proteins
Bacteria that produce bacteriocins also synthesize specific immunity proteins that protect them from the antimicrobial action of their own bacteriocin. nih.gov These immunity proteins are typically small, membrane-associated or cytoplasmic proteins encoded by genes located within the same operon as the bacteriocin gene.
The exact mechanism of immunity for leucocin-A is not fully elucidated in the provided search results, but a general model for class II bacteriocins suggests that the immunity protein interacts with the bacteriocin or its receptor complex. pnas.org One proposed mechanism is that the immunity protein, such as LciA for lactococcin A, forms a stable complex with the bacteriocin and its receptor (e.g., components of the man-PTS). pnas.org This interaction is thought to prevent the bacteriocin from forming a functional pore in the producer cell's membrane, thereby neutralizing its toxic effect. pnas.org The immunity protein may be located on the outer side of the membrane, where it can directly interact with the bacteriocin. pnas.org
Role of Leader Peptides in Preventing Intracellular Toxicity
Leucocin-A is initially synthesized as an inactive precursor peptide, known as a pre-bacteriocin, which includes an N-terminal leader peptide. nih.gov This leader peptide is typically composed of 15 to 30 amino acids and is characterized by a double-glycine cleavage site. nih.govnih.gov
A primary function of the leader peptide is to keep the bacteriocin in an inactive state within the producer cell, thus preventing intracellular toxicity. The leader peptide is thought to influence the conformation of the bacteriocin, preventing it from interacting with the producer cell's membrane and forming pores. nih.gov Although the precursor of leucocin A has been shown to have some antimicrobial activity, it is significantly less potent than the mature form.
The leader peptide also serves as a recognition signal for a dedicated ATP-binding cassette (ABC) transporter system. nih.govnih.gov This transporter recognizes the leader peptide, cleaves it off at the double-glycine site, and simultaneously exports the mature, active bacteriocin out of the cell. nih.govnih.gov This tightly coupled process ensures that the active, and potentially lethal, bacteriocin is only present outside the producer cell.
Ecological and Evolutionary Research of Bacteriocin Leucocin a Precursor
Natural Habitats and Microbial Ecosystems of Leucocin-A Producers
Leucocin-A producing bacteria, primarily species within the genus Leuconostoc, are adapted to specific ecological niches, particularly in food environments. Their presence and survival are closely linked to the complex microbial communities within these habitats.
Leucocin-A producing bacteria are frequently isolated from food-associated microbial communities, where they play a significant role. Lactic acid bacteria (LAB), the group to which Leuconostoc belongs, are widely found in milk, dairy products, and various fermented foods. nih.govfrontiersin.orgnih.gov Specifically, strains of Leuconostoc that produce Leucocin A have been identified in protein-rich food environments.
Leuconostoc gelidum UAL 187, a well-characterized Leucocin-A producer, was originally isolated from vacuum-packaged meat. nih.gov Similarly, Leuconostoc carnosum 4010, which produces both Leucocin A and Leucocin C, is utilized as a protective culture for meat products due to its ability to inhibit foodborne pathogens. nih.gov The prevalence of these bacteria in such environments highlights their adaptation to the nutrient composition and competitive pressures within food matrices.
| Leucocin-A Producing Species | Food Environment Source | Reference |
|---|---|---|
| Leuconostoc gelidum UAL 187 | Vacuum-packaged meat | nih.gov |
| Leuconostoc carnosum 4010 | Meat products (used as protective culture) | nih.gov |
| Lactic Acid Bacteria (General Group) | Milk, dairy products, fermented foods | nih.govfrontiersin.orgnih.gov |
While strongly associated with food, bacteriocin-producing bacteria, in general, inhabit a wide array of environmental niches. These can include both conventional sources like the human gut and unconventional ones such as soil, water, and the guts of animals. nih.gov The isolation of Leucocin-A producers has predominantly been from food sources, which have been the focus of much research due to the bacteriocin's potential in food preservation. nih.govnih.gov However, the broader distribution of the Leuconostoc genus suggests that Leucocin-A producers may also be present in other environments, such as those associated with plant matter or other fermentative settings, though this is less documented in scientific literature compared to their role in food ecosystems. nih.gov
Role of Bacteriocins in Microbial Competition and Fitness
Bacteriocins are key mediators of competitive interactions within microbial communities. The production of Leucocin-A provides a significant fitness advantage to the producer strain, enabling it to thrive in densely populated environments.
Bacteriocins like Leucocin A are proteinaceous toxins that typically have a narrow killing spectrum, targeting species closely related to the producer. nih.gov This targeted antagonism is a crucial mechanism in interspecies competition. A primary target of Leucocin A is Listeria monocytogenes, a significant foodborne pathogen. frontiersin.orgnih.govnih.gov By inhibiting the growth of Listeria and other susceptible competitors, the Leucocin-A producer can secure its niche.
These interactions shape the composition of microbial communities. The presence of a bacteriocin-producing organism can determine which other species can coexist, particularly in structured environments like biofilms. nih.gov
Intraspecies interactions, or competition between different strains of the same species, are also influenced by bacteriocins. nih.govresearchgate.net Strains that produce a specific bacteriocin (B1578144) are immune to it themselves, giving them a direct advantage over non-producing, sensitive strains of the same species. This can lead to the dominance of the bacteriocin-producing strain within a specific population. researchgate.net
The ability to produce bacteriocins confers a potent competitive advantage, particularly in the struggle for limited resources like nutrients and space. researchgate.netscispace.comresearchgate.net By eliminating or inhibiting competitors, the producer strain enhances its access to these essential resources. researchgate.net This advantage is especially pronounced in nutrient-poor environments or within the structured confines of a biofilm, where interactions are localized. researchgate.netscispace.com
Evolutionary Trajectories of Leucocin-A Precursor Gene Clusters
The genes responsible for bacteriocin production, immunity, and secretion are typically organized into clusters. The evolution of these gene clusters, including those for the Leucocin-A precursor, is dynamic and reflects a history of adaptation and genetic exchange. These clusters are often located on mobile genetic elements like plasmids, which facilitates their transfer between different bacterial strains and species. nih.govnih.gov
The gene cluster for Leucocin A in Leuconostoc gelidum is well-characterized and typically includes several key components:
Structural Gene (lcaA): This gene encodes the inactive precursor peptide, which includes an N-terminal leader sequence attached to the mature bacteriocin. nih.govnih.gov
Immunity Gene (lcaB): This gene produces a protein that protects the producer cell from the toxic effects of its own bacteriocin. nih.gov
Transporter Genes (lcaC, lcaD): These genes encode components of an ATP-binding cassette (ABC) transporter system. This system is responsible for processing the precursor (by cleaving the leader peptide) and secreting the active bacteriocin out of the cell. nih.govnih.gov
Research has revealed interesting evolutionary divergences in these gene clusters. For instance, the Leucocin A operon in Leuconostoc carnosum 4010 was found to contain only the structural and immunity genes (lcaA and lcaB), lacking the dedicated transporter genes present in L. gelidum. nih.gov This suggests that it may rely on other transport systems within the cell. Furthermore, in L. carnosum 4010, the gene clusters for Leucocin A and another bacteriocin, Leucocin C, are located on different plasmids, pointing towards an evolutionary history involving independent acquisition through horizontal gene transfer. nih.gov The rapid evolution of these gene clusters allows producer organisms to adapt to new competitive challenges and environments. nih.gov
| Gene | Function in Leucocin-A Production | Reference |
|---|---|---|
| lcaA | Encodes the Leucocin-A precursor peptide (pre-leucocin A) | nih.govnih.gov |
| lcaB | Encodes the immunity protein | nih.gov |
| lcaC | Encodes a protein homologous to ABC transporters, involved in secretion | nih.gov |
| lcaD | Encodes a protein essential for the production and translocation of Leucocin A | nih.gov |
Phylogenetic Analysis of Leucocin-A and Related Class IIa Bacteriocins
Class IIa bacteriocins, also known as pediocin-like bacteriocins, are characterized by a conserved N-terminal region containing the consensus sequence YGNGV. mdpi.comresearchgate.net This motif is crucial for their antimicrobial activity. mdpi.com Phylogenetic analyses based on the amino acid sequences of mature bacteriocins reveal distinct subgroups within the Class IIa family. Leucocin-A, produced by Leuconostoc gelidum and other lactic acid bacteria, clusters with other bacteriocins that share a high degree of sequence similarity. nih.govnih.gov
These bacteriocins are initially synthesized as inactive precursors with an N-terminal leader peptide that is cleaved off during secretion to yield the active bacteriocin. mdpi.com The leader peptides of Class IIa bacteriocins also exhibit conserved features, which are important for their processing and transport.
The evolutionary relationships among Class IIa bacteriocins suggest a common ancestral gene that has undergone diversification. For instance, leucocin A is identical to leucocin B, and other bacteriocins like sakacin A and curvacin A are also identical, indicating a close evolutionary history. researchgate.net The 3D structures of several Class IIa bacteriocins, including leucocin A, have been determined and show a conserved fold, further supporting their common ancestry. nih.gov
Below is a table summarizing key characteristics of Leucocin-A and related Class IIa bacteriocins.
| Bacteriocin | Producing Organism(s) | Key Features |
| Leucocin-A | Leuconostoc gelidum, Leuconostoc carnosum | Potent anti-listerial activity. nih.govnih.gov |
| Pediocin PA-1 | Pediococcus acidilactici | One of the first characterized Class IIa bacteriocins. nih.gov |
| Sakacin P | Lactobacillus sakei | Shares structural and functional similarities with leucocin A. nih.gov |
| Enterocin A | Enterococcus faecium | Broad inhibitory spectrum against various foodborne pathogens. nih.gov |
| Curvacin A | Lactobacillus curvatus | Structurally similar to sakacin P. nih.gov |
Analysis of Gene Duplication and Diversification
Gene duplication is a major driving force in the evolution of new functions, and this is evident in the Class IIa bacteriocin family. The presence of multiple, highly similar bacteriocin structural genes within a single producing strain is a common observation. For example, some strains of Lactobacillus sakei contain duplicated structural genes for sakacin G, with only minor differences in their leader peptides. mdpi.com This suggests that gene duplication events have provided the raw genetic material for subsequent diversification.
Following a duplication event, one copy of the gene is free to accumulate mutations, leading to novel bacteriocin variants with potentially altered activity spectra or improved potency. This diversification can be advantageous for the producing organism, allowing it to inhibit a wider range of competing bacteria. The presence of multiple bacteriocin genes may also contribute to a more robust and stable production of these antimicrobial peptides.
Mechanisms of Genetic Exchange and Mobility (e.g., Transposons, Plasmids)
The genes responsible for the production of Class IIa bacteriocins, including the leucocin-A precursor, are often located on mobile genetic elements such as plasmids and transposons. nih.govpeerj.com This mobility facilitates the horizontal gene transfer (HGT) of bacteriocin production and immunity genes among different bacterial strains and even between different species. peerj.com
Conjugation, a process of direct cell-to-cell contact for DNA transfer, is a primary mechanism for the spread of bacteriocin-encoding plasmids. researchgate.net These plasmids typically carry a cluster of genes required for bacteriocin production, including the structural gene for the precursor peptide, an immunity gene to protect the producer cell, and genes encoding an ABC transporter system for secretion. mdpi.comnih.gov
The organization of these gene clusters can vary. In Leuconostoc gelidum UAL187, the leucocin A gene cluster (lca) is well-characterized and includes the structural gene (lcaA), the immunity gene (lcaB), and genes for an ABC transporter (lcaC) and an accessory protein (lcaD). mdpi.comnih.gov However, in Leuconostoc carnosum 4010, the leucocin A operon only contains the structural and immunity genes, with the transporter genes located elsewhere, highlighting the modular nature of these genetic systems. nih.gov The presence of these gene clusters on mobile elements contributes significantly to the widespread distribution of Class IIa bacteriocins in various ecological niches. peerj.com
Comparative Genomics of Leucocin-A Producing Strains
Comparative genomic analyses of different leucocin-A producing strains provide valuable insights into the genetic basis of their antimicrobial activity and their adaptation to specific environments. nih.gov By comparing the whole genomes of various strains, researchers can identify the core set of genes shared by all strains, as well as the accessory genes that are unique to individual strains. researchgate.net
These studies have revealed that the gene clusters for bacteriocin production are often part of the accessory genome, indicating their acquisition through HGT. nih.gov The organization of the leucocin A gene cluster can differ between strains. For instance, as mentioned earlier, the lca operon in L. gelidum UAL187 contains the transporter genes, while in L. carnosum 4010, they are absent from the immediate vicinity of the structural and immunity genes. nih.govnih.gov
Furthermore, comparative genomics can uncover the presence of other antimicrobial compounds and virulence factors, providing a more complete picture of the competitive strategies of these bacteria. The analysis of single nucleotide polymorphisms (SNPs) within the bacteriocin and immunity genes can also shed light on the functional consequences of genetic variation. researchgate.net
Below is an interactive table summarizing the genomic features of different Leucocin-A producing strains.
| Feature | Leuconostoc gelidum UAL187 | Leuconostoc carnosum 4010 |
| Leucocin A Gene Cluster | Contains structural (lcaA), immunity (lcaB), and transporter genes (lcaC, lcaD). mdpi.comnih.gov | Contains only structural (lcaA) and immunity (lcaB) genes in the main operon. nih.gov |
| Location of Transporter Genes | Within the primary leucocin A operon. nih.gov | Located on a separate operon, highly identical to the transporter operon of L. gelidum. nih.gov |
| Other Bacteriocins | Produces only Leucocin A. | Produces both Leucocin A and Leucocin C. nih.gov |
| Genetic Element | Plasmid-encoded. nih.govfao.org | Leucocin A and C operons are on different plasmids. nih.gov |
Methodological Advancements in Bacteriocin Leucocin a Precursor Research
Genetic Engineering and Recombinant Production Methodologies
Recombinant DNA technology offers a powerful alternative to direct isolation from the natural producer, Leuconostoc gelidum, enabling higher yields and facilitating targeted modifications.
Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is a cornerstone of modern bacteriocin (B1578144) research. The choice of host system is critical and depends on factors such as protein folding, post-translational modifications, and yield.
Initial studies focused on cloning the genetic determinants of leucocin A production into suitable bacterial hosts. Research demonstrated that the structural gene for the leucocin A precursor (lcaA) and the immunity gene (lcaB) alone were insufficient for production in a new host. researchgate.net Successful expression required a second operon containing the genes lcaC and lcaD, which encode an ATP-binding cassette (ABC) transporter and an accessory protein, respectively. duoningbio.comnih.gov These components are essential for the processing and translocation of the leucocin A precursor. duoningbio.com An 8-kb plasmid fragment containing both operons was successfully introduced into a leucocin-negative variant of L. gelidum and into Lactococcus lactis, achieving bacteriocin production in both. researchgate.netnih.gov This established L. lactis, a well-characterized lactic acid bacterium, as a viable heterologous host for leucocin A.
Further research has expanded the range of host organisms. For the related leucocin C, expression was achieved in the probiotic yeast Saccharomyces boulardii. beilstein-journals.org In this system, the leucocin gene was placed under the control of a strong, constitutive promoter (TEF1) and fused with the α-mating factor signal sequence to ensure efficient secretion of the active bacteriocin. beilstein-journals.org The successful expression in yeast, a GRAS (Generally Regarded as Safe) organism, highlights its potential as a vehicle for producing and delivering bacteriocins. beilstein-journals.org Other GRAS hosts like Corynebacterium glutamicum have also been successfully used for the recombinant production of other class II bacteriocins, suggesting a promising strategy for leucocin A production as well. nih.gov
The leucocin A export system itself has proven to be versatile. It has been successfully utilized to produce a different bacteriocin, lactacin F, in Leuconostoc gelidum, demonstrating that the machinery can recognize and process other bacteriocin precursors. mdpi.com
| Host Organism | Vector/Genetic Elements | Key Findings |
| Lactococcus lactis | Plasmid containing lcaA, lcaB, lcaC, lcaD genes | Requires both the structural/immunity operon and the transporter operon for successful production. |
| Saccharomyces boulardii | Expression vector with TEF1 promoter and α-mating factor signal sequence | Demonstrates successful secretion of active leucocin (related leucocin C) from a eukaryotic GRAS host. |
| Leuconostoc gelidum (non-producer) | Plasmid containing lactacin F operon | The native leucocin A export machinery can be utilized to produce other bacteriocins. |
Fusion protein technology involves genetically linking the gene of interest to a gene encoding a carrier or tag protein. This approach can enhance the production, solubility, stability, and purification of the target peptide. While specific examples of large fusion tags like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) being used for leucocin A are not prominent in the literature, the principles are widely applicable. duoningbio.comnih.gov
A key application of this strategy for bacteriocins is the use of fusion partners that facilitate secretion. As seen with leucocin C, fusing the mature peptide's gene to a signal sequence, such as the usp45 signal sequence in L. lactis or the α-mating factor in yeast, is crucial for directing the precursor to the secretory pathway and achieving high levels of extracellular production. beilstein-journals.orgwikipedia.org This strategy not only increases the final yield of active bacteriocin in the culture medium but also simplifies downstream purification.
Another innovative approach involves the use of fluorescent fusion partners, such as mCherry. nih.gov Fusing mCherry to a target protein allows for simple visual tracking throughout the production and purification process, from identifying positive colonies to monitoring chromatographic separation. This can streamline the development of an efficient production protocol for complex proteins, including those like leucocin A that contain disulfide bonds. nih.gov
The orientation of the fusion partners and the choice of the linker peptide are critical variables that can significantly impact the expression level, folding, and activity of the final product. duoningbio.com
Site-directed mutagenesis is a powerful molecular biology technique used to make specific, targeted changes to a DNA sequence, resulting in corresponding changes in the amino acid sequence of the expressed protein. nih.gov This method is indispensable for investigating the roles of individual amino acid residues in a protein's structure, stability, and biological activity. nih.govnih.gov
The general approach for such studies often involves techniques like "alanine scanning," where individual amino acid residues are systematically replaced with alanine (B10760859). wikipedia.org Because alanine has a small, non-reactive methyl side chain, this substitution can reveal the contribution of the original amino acid's side chain to the protein's function with minimal disruption to the peptide backbone. wikipedia.org By creating a library of such mutants and assaying their antimicrobial activity, researchers can map the functional domains and identify residues critical for target recognition and membrane insertion. wikipedia.orgnih.gov
| Mutagenesis Technique | Target | Purpose |
| Amino Acid Substitution | Conserved disulfide bridge in Leucocin A | To determine the importance of the disulfide bond for antimicrobial activity and structure. youtube.com |
| Alanine Scanning | Various residues in a bacteriocin | To identify the specific contributions of individual amino acid side chains to biological activity. wikipedia.org |
| PCR-based Mutagenesis | Specific codons in a gene | To create targeted insertions, deletions, or substitutions in the DNA to study the resulting protein. nih.gov |
Advanced Peptide Synthesis Techniques
While recombinant methods are powerful, chemical synthesis offers a complementary route for producing bacteriocins. Chemical synthesis provides the flexibility to incorporate non-proteinogenic amino acids, fluorescent labels, or other modifications at precise locations within the peptide sequence, making it an invaluable tool for creating novel analogs. mdpi.com
Solid-Phase Peptide Synthesis (SPPS) is the dominant method for the chemical synthesis of peptides. nih.gov The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.gov The use of excess reagents, which can be easily washed away after each step, drives the reactions to completion and simplifies purification. nih.gov
The most common approach for synthesizing bacteriocins is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. youtube.com This method uses a base-labile Fmoc group to protect the α-amino group of the incoming amino acid and acid-labile groups (like tBu) to protect the amino acid side chains. Automated SPPS instruments have made the synthesis of peptides up to 50 amino acids, like leucocin A, a routine and efficient process. mdpi.com
SPPS is the method of choice for producing the leucocin A analogs used in structure-function studies. For instance, creating variants where the cysteine residues of the disulfide bridge are replaced with other amino acids is readily achieved with SPPS. youtube.com This technique allows for the precise construction of peptides with altered charge, hydrophobicity, or structure, enabling detailed investigation into how these properties affect antimicrobial potency. researchgate.net
For the synthesis of larger peptides or small proteins, a convergent approach combining SPPS with Native Chemical Ligation (NCL) is often employed. youtube.com NCL is a powerful chemoselective reaction that joins two unprotected peptide fragments to form a native peptide bond at the ligation site. nih.gov
The reaction occurs between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. The process is highly specific and proceeds efficiently in an aqueous solution at neutral pH, making it compatible with complex, unprotected peptides. nih.govnih.gov
The synthesis of leucocin A has been successfully achieved using an NCL approach. youtube.com The strategy involved the following key steps:
Fragment Synthesis : Two peptide fragments corresponding to the sequence of leucocin A were synthesized independently using SPPS. One fragment was prepared as a C-terminal thioester, and the other contained the N-terminal cysteine required for ligation.
Ligation : The two purified fragments were reacted together in solution. The ligation reaction proceeded to completion over 24 hours.
Purification and Folding : The full-length, linear leucocin A was purified by HPLC.
Cyclization : The final disulfide bond was formed through air oxidation to yield the correctly folded and active bacteriocin.
Synthesis of Enantiomeric Forms for Mechanistic Insights
The study of bacteriocin mechanisms often involves dissecting the specific interactions between the peptide and the target bacterial cell. A sophisticated method to probe these interactions is through the synthesis of enantiomeric forms of the bacteriocin. The naturally occurring leucocin-A precursor is composed of L-amino acids. Through chemical techniques, specifically solid-phase peptide synthesis, it is possible to construct an exact mirror image of the molecule using D-amino acids. nih.gov
This synthetic D-enantiomer becomes a powerful research tool. If the D-form of the leucocin-A precursor retains its antimicrobial activity, it suggests that the bacteriocin's killing mechanism is likely non-chiral and does not depend on a specific stereospecific interaction with a protein receptor on the target cell. Instead, this would point towards a mechanism involving the general disruption of the lipid bilayer of the cell membrane. Conversely, if the D-enantiomer is inactive compared to its natural L-counterpart, it provides strong evidence that the leucocin-A precursor's activity is mediated by a specific binding event to a chiral receptor, such as a membrane-bound protein, where the precise three-dimensional arrangement of the amino acids is critical for recognition and binding.
Bioinformatic and Computational Approaches
The proliferation of genomic data has revolutionized the discovery and analysis of bacteriocins, including the leucocin-A precursor. Computational tools allow researchers to rapidly screen vast datasets, predict structures, and infer evolutionary relationships.
Genome Mining for Novel Leucocin-A Precursor Variants
Genome mining is a computational strategy that systematically searches through bacterial genomes to identify biosynthetic gene clusters (BGCs) responsible for producing natural products like bacteriocins. icgbio.ru For the leucocin-A precursor, this process involves using its known amino acid sequence and the sequences of its associated biosynthetic proteins as queries to find homologous genes in other organisms.
Specialized bioinformatic platforms such as BAGEL and antiSMASH are instrumental in this process. frontiersin.orgnih.gov They can identify not only the precursor peptide gene but also the entire operon, which often includes genes for immunity proteins and ATP-binding cassette (ABC) transporters required for its secretion. nih.gov This approach has successfully uncovered novel variants of bacteriocins in diverse and underexplored ecological niches, such as in psychrophilic (cold-loving) bacteria. frontiersin.org These newly discovered variants may possess unique properties, such as an altered antimicrobial spectrum or enhanced stability.
Table 1: Potential Outcomes of Genome Mining for Leucocin-A Variants
| Category of Finding | Description | Significance |
|---|---|---|
| Orthologs | Leucocin-A precursor genes in different species with high sequence similarity. | Confirms the widespread presence of this bacteriocin class across various bacterial genera. |
| Paralogs | Multiple, distinct leucocin-like genes within a single bacterial genome. | Suggests functional diversification and adaptation of bacteriocins within one organism. |
| Novel Variants | Sequences with slight amino acid substitutions in the core peptide or leader sequence. | May lead to bacteriocins with improved activity, stability, or a different target spectrum. |
| Hybrid BGCs | Gene clusters containing elements from different known bacteriocin biosynthetic pathways. | Indicates horizontal gene transfer and evolutionary recombination events. |
Predictive Modeling of Structure and Interactions
Understanding the three-dimensional (3D) structure of the leucocin-A precursor is crucial for deciphering its function. As experimental structure determination can be complex, computational modeling provides valuable initial insights. Homology modeling is a common approach where the known 3D structure of a related bacteriocin is used as a template to build a model of the leucocin-A precursor. researchgate.net
These models predict key structural features, such as the N-terminal beta-sheet and the C-terminal amphiphilic alpha-helix, which are characteristic of class IIa bacteriocins. researchgate.net Furthermore, molecular docking simulations can be employed to predict how the leucocin-A precursor interacts with bacterial membranes or putative receptor proteins. nih.gov These simulations model the binding event at an atomic level, identifying key residues and forces—such as hydrophobic interactions or hydrogen bonds—that stabilize the peptide-target complex. This information is invaluable for designing modified peptides with enhanced binding affinity and antimicrobial potency.
Phylogenetic Analysis of Biosynthetic Gene Clusters
Phylogenetic analysis of the leucocin-A biosynthetic gene cluster (BGC) provides a window into its evolutionary history. This analysis involves comparing the genetic organization and sequences of the entire BGC from different producer strains. frontiersin.orgnih.gov The typical leucocin-A BGC includes the structural gene for the precursor peptide (lcaA), an immunity gene (lcaI), and genes encoding an ABC transporter system (lcaC and lcaD) responsible for secretion. nih.gov
By comparing these clusters across various bacteria, researchers can construct phylogenetic trees that illustrate the evolutionary relationships. This can reveal how the BGC has been acquired by different species, potentially through horizontal gene transfer, and how it has diverged over time. Such studies help classify newly discovered bacteriocins and can uncover common patterns in the regulatory mechanisms that control their expression. frontiersin.orgnih.gov
Table 2: Typical Gene Composition of a Leucocin-A Biosynthetic Gene Cluster
| Gene | Protein Product | Predicted Function |
|---|---|---|
| lcaA | Leucocin-A precursor | The structural peptide containing a leader and a core region. |
| lcaI | Immunity Protein | Protects the producer cell from its own bacteriocin. |
| lcaC | ABC Transporter Subunit | Component of the transport machinery, provides energy via ATP hydrolysis. nih.gov |
| lcaD | ABC Transporter Subunit | Accessory protein essential for the secretion of leucocin A. nih.gov |
Quantitative Analytical Methods for Research Scale Studies
Precise and reliable analytical methods are essential for the purification and characterization of the leucocin-A precursor in a research setting. These methods ensure the identity and purity of the peptide used in further studies.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the leucocin-A precursor after its synthesis or extraction from a bacterial culture. Specifically, Reverse-Phase HPLC (RP-HPLC) is used, which separates molecules based on their hydrophobicity.
In this technique, the sample containing the leucocin-A precursor is injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A mobile phase, typically a gradient of water and an organic solvent like acetonitrile, is then pumped through the column. The leucocin-A precursor binds to the nonpolar column material and is eluted as the concentration of the organic solvent increases. A detector, usually measuring UV absorbance at 220 nm (the wavelength at which peptide bonds absorb light), records the elution profile. A pure sample of the leucocin-A precursor will appear as a single, sharp peak on the resulting chromatogram. The area under this peak can also be used for quantification.
Table 3: Example HPLC Purity Analysis Data for Leucocin-A Precursor
| Sample ID | Retention Time (minutes) | Peak Area | % Purity |
|---|---|---|---|
| Crude Extract | 15.4 (Major), Multiple Minor | 450,000 | ~45% |
| Purified Fraction 1 | 15.4 | 425,000 | 98.5% |
| Purified Fraction 2 | 18.2 | 12,000 | 1.1% |
| Reference Standard | 15.4 | 500,000 | >99% |
Mass Spectrometry for Peptide Characterization
Mass spectrometry (MS) has emerged as an indispensable tool in the field of bacteriocin research, offering high selectivity, sensitivity, and resolution for the characterization of these antimicrobial peptides. researchgate.net This analytical technique is pivotal in determining the precise molecular mass of bacteriocin precursors and their mature forms, providing crucial data for their identification and structural elucidation.
One of the key applications of MS in the study of the bacteriocin leucocin-A precursor is the accurate determination of its molecular weight. Research has shown that the mature leucocin A-UAL 187, a 37-amino acid peptide, has a molecular weight of 3,930.3 ± 0.4 daltons as determined by mass spectrometry. nih.gov The gene encoding this bacteriocin, however, directs the synthesis of a 61-amino acid precursor peptide. This precursor includes a 24-residue N-terminal extension which is cleaved post-translationally to yield the active bacteriocin. nih.gov
Various mass spectrometry techniques are employed in bacteriocin analysis. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and sensitive method, particularly useful for the direct detection of bacteriocins in culture supernatants, which simplifies screening and purification processes. nih.gov For more detailed structural analysis, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are utilized. This method separates the complex mixture of peptides from a sample before they are introduced into the mass spectrometer, allowing for the fragmentation of individual peptides and subsequent sequencing. nih.govyoutube.com The fragmentation patterns, often of b- and y-ions generated from the cleavage of amide bonds, provide information about the amino acid sequence of the peptide. youtube.com
Modern approaches have further enhanced the power of mass spectrometry in this field. Genome-guided mass spectrometry, for instance, combines genomic data with MS analysis to accelerate the discovery and characterization of novel bacteriocins. By predicting the theoretical mass of a bacteriocin from its gene sequence, researchers can specifically search for the corresponding peptide in the mass spectra of a bacterial extract.
Table 1: Mass Spectrometry Data for Leucocin-A Precursor and Mature Peptide
| Analyte | Analytical Method | Key Findings | Reference |
| Leucocin A-UAL 187 | Mass Spectrometry | Molecular weight determined to be 3,930.3 ± 0.4 Da. | nih.gov |
| Leucocin A-UAL 187 Precursor | DNA Sequencing and Calculation | Comprised of 61 amino acids, including a 24-residue N-terminal extension. | nih.gov |
| Mature Leucocin A | Calculation from Amino Acid Sequence | Calculated molecular weight of 3,932.3 Da for the 37-amino acid peptide. | nih.gov |
Bioassays for Antimicrobial Activity Profiling
Profiling the antimicrobial activity of the this compound and its mature form is essential to understand its potential applications. A variety of bioassays are employed to determine the spectrum of activity and the potency of the bacteriocin against different microorganisms. These assays are fundamental in identifying which pathogenic or spoilage bacteria are sensitive to leucocin A.
Commonly used methods for assessing antimicrobial activity are agar-based diffusion assays. These include the agar (B569324) well diffusion assay, the spot-on-lawn assay, and the disk-diffusion method. researchgate.netnih.gov In these techniques, the bacteriocin-containing solution is applied to a specific area on an agar plate that has been inoculated with a sensitive indicator microorganism. The formation of a clear zone of inhibition around the application area indicates antimicrobial activity. nih.gov The size of this zone is proportional to the concentration and effectiveness of the bacteriocin.
To quantify the antimicrobial potency, the Minimum Inhibitory Concentration (MIC) is determined. The broth microdilution method is a widely used technique for this purpose. asm.org This assay involves preparing a series of dilutions of the bacteriocin in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized concentration of the target bacterium. The MIC is defined as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the microorganism after a specific incubation period. nih.gov
The selection of indicator strains is a critical aspect of antimicrobial profiling. To obtain a comprehensive understanding of the bacteriocin's spectrum of activity, a diverse panel of microorganisms is tested. This typically includes Gram-positive bacteria, which are the primary targets for class IIa bacteriocins like leucocin A, as well as some Gram-negative bacteria. nih.govnih.gov Pathogenic bacteria of concern in the food industry, such as Listeria monocytogenes, are often included in these panels. nih.gov
Table 2: Common Bioassays for Antimicrobial Activity Profiling of Bacteriocins
| Bioassay Method | Principle | Information Obtained | Reference |
| Agar Well Diffusion Assay | A well is created in an agar plate inoculated with an indicator strain, and the bacteriocin solution is added to the well. | Qualitative or semi-quantitative measure of antimicrobial activity based on the diameter of the inhibition zone. | researchgate.netspringernature.com |
| Spot-on-Lawn Assay | A small volume of the bacteriocin solution is spotted onto the surface of an agar plate seeded with the indicator strain. | Rapid screening for antimicrobial activity, indicated by a clear zone of inhibition. | nih.gov |
| Disk-Diffusion Method | A sterile paper disk impregnated with the bacteriocin solution is placed on an inoculated agar plate. | Assessment of antimicrobial susceptibility based on the size of the inhibition zone around the disk. | researchgate.net |
| Broth Microdilution Method | Serial dilutions of the bacteriocin are prepared in a liquid medium and inoculated with the target microorganism. | Determination of the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of potency. | asm.org |
Advanced Research Directions and Theoretical Perspectives on Leucocin a Precursor
Elucidation of Host Resistance Mechanisms to Leucocin-A
A critical area of investigation is understanding how bacteria develop resistance to leucocin-A. This knowledge is paramount for the long-term application of leucocin-A and other bacteriocins as antimicrobial agents. Research in this domain is bifurcated into understanding the genetic underpinnings of resistance and the adaptive strategies employed by susceptible microorganisms.
Genetic Basis of Resistance Development in Target Bacteria
The emergence of resistance to antimicrobial agents is a significant concern. In the context of leucocin-A, this often involves genetic modifications in the target bacteria. For instance, the evolution of new virulent forms of pathogens can be driven by their exposure to host resistance mechanisms. nih.gov In some plant pathogens, resistance has been observed to arise from the deletion of large genomic islands that contain genes recognized by the host's defense systems. nih.gov
The genes responsible for the production of leucocin-A itself have been characterized in Leuconostoc gelidum and Leuconostoc carnosum. nih.govnih.gov In L. gelidum, the leucocin A operon includes genes for the bacteriocin (B1578144) precursor, an immunity protein, and an ABC transporter system essential for its secretion. nih.govnih.gov Interestingly, in L. carnosum 4010, the leucocin A operon only contains the structural and immunity genes, lacking the transporter genes found in L. gelidum. nih.gov This highlights the genetic diversity and potential for horizontal gene transfer that can contribute to both production and resistance mechanisms in different bacterial strains.
Understanding the genetic basis of resistance involves identifying the specific genes and mutations that allow bacteria to evade the antimicrobial action of leucocin-A. This can include alterations in the bacterial cell surface receptors that leucocin-A targets, changes in membrane composition, or the acquisition of genes that encode for enzymes capable of degrading or modifying the bacteriocin.
Adaptive Responses of Susceptible Microorganisms
Beyond fixed genetic changes, bacteria can exhibit adaptive responses to survive in the presence of antimicrobial agents like leucocin-A. These short-term strategies allow microbial organisms to cope with environmental stressors. frontiersin.org One of the most common mechanisms is the modulation of gene expression at the transcriptional level in response to specific environmental stimuli. frontiersin.org
Microorganisms can employ several adaptive strategies, which are not mutually exclusive:
Direct Environmental Sensing-Response: Bacteria can directly sense the presence of an antimicrobial and trigger a specific transcriptional response to counteract its effects. frontiersin.org
Anticipatory-Memory Response: Past exposure to a stressor can lead to a more rapid and robust response upon subsequent encounters. frontiersin.org
Diversified Bet-Hedging: Within a population, some cells may stochastically express a resistant phenotype, ensuring the survival of a subpopulation even without prior exposure to the threat. frontiersin.org
For psychrotrophic bacteria, which thrive in cold environments, adaptation to temperature stress involves the upregulation of specific proteins. Studies on Lactococcus piscium have shown that both cold shock and prolonged cold acclimation lead to the increased expression of proteins involved in stress response, fatty acid metabolism, and energy production. ifremer.fr This demonstrates the complex and multifaceted nature of microbial adaptive responses to environmental challenges, which can include the presence of bacteriocins.
Rational Design and Engineering of Leucocin-A Analogs
The amenability of bacteriocins to genetic manipulation opens up exciting possibilities for creating novel analogs with improved properties. nih.gov Rational design, guided by an understanding of the structure-function relationship of leucocin-A, allows for targeted modifications to enhance its antimicrobial efficacy and expand its utility.
Enhancing Potency and Expanding Antimicrobial Spectrum
A primary goal of engineering leucocin-A is to increase its potency against target pathogens and broaden its spectrum of activity to include a wider range of microorganisms. This can be achieved by modifying the amino acid sequence to improve its binding to bacterial cells or enhance its membrane-disrupting capabilities.
One approach involves creating hybrid bacteriocins by combining domains from different bacteriocins. This strategy has been successfully used to generate peptides with enhanced activity. Another avenue is the conjugation of the bacteriocin peptide to other molecules, such as fatty acids, which can improve their solubility and bio-activity. nih.gov
Table 1: Strategies for Enhancing Leucocin-A Efficacy
| Strategy | Description | Potential Outcome |
| Site-Directed Mutagenesis | Targeted replacement of specific amino acids in the leucocin-A sequence. | Increased binding affinity to bacterial receptors, enhanced lytic activity. |
| Domain Swapping | Combining functional domains from different bacteriocins to create hybrid peptides. | Broader antimicrobial spectrum, novel mechanisms of action. |
| Chemical Modification | Covalent attachment of molecules like fatty acids or polymers. | Improved solubility, stability, and target cell interaction. |
| N-terminal Modification | Altering the N-terminal region, which is crucial for activity. | Modulation of antimicrobial activity; some modifications can lead to competitive inhibition of the native peptide. nih.gov |
Modifying Structural Features for Targeted Activity
The three-dimensional structure of leucocin-A is key to its function. It possesses a well-defined structure in lipophilic environments, with an amphiphilic alpha-helical region and a three-strand antiparallel beta-sheet domain. nih.gov Modifying these structural features can lead to analogs with more targeted activity.
For instance, research has shown that replacing the N-terminal β-sheet residues of leucocin-A with shorter β-turn motifs can abolish its antibacterial activity, with one analog acting as a competitive inhibitor of the native peptide. nih.gov This highlights the critical role of the N-terminal domain's proper folding for its function. nih.gov C-terminal immobilization of leucocin-A on surfaces has been shown to result in higher bacterial binding compared to N-terminal immobilization, suggesting that the orientation of the peptide is crucial for its interaction with target cells. nih.gov
The rational design of peptide analogs often utilizes computational modeling and structural biology techniques to predict the effects of specific modifications. stonybrookmedicine.edu This allows for a more targeted and efficient approach to engineering bacteriocins with desired properties, such as increased specificity for cancer cells or particular pathogens. mdpi.com
Integration of Leucocin-A Precursor Research into Synthetic Biology
Synthetic biology offers a powerful toolkit for the production and engineering of bacteriocins like leucocin-A. syngulon.com This field applies engineering principles to biological systems, utilizing standardized genetic "parts" to construct novel genetic circuits and pathways. syngulon.com
The integration of leucocin-A precursor research into synthetic biology can revolutionize its production and application. Instead of relying on the native producing organisms, the genes for the leucocin-A precursor and its processing enzymes can be introduced into well-characterized and easily culturable host organisms like E. coli or yeast. nih.gov This allows for high-level, controlled production of the bacteriocin.
Synthetic biology also facilitates the creation of large libraries of leucocin-A variants through techniques like site-directed saturation mutagenesis. nih.gov These libraries can then be screened for analogs with improved properties. Furthermore, in silico modeling can be used to design and predict the behavior of synthetic genetic networks for bacteriocin production, optimizing yields and functionality. syngulon.com
The PARAGEN collection, a standardized library of synthetic bacteriocin genes, exemplifies the potential of synthetic biology to accelerate the development of novel antimicrobial formulations. techniques-ingenieur.fr By applying these principles to the leucocin-A precursor, researchers can pave the way for its use in a wide range of applications, from food preservation to therapeutics. techniques-ingenieur.frresearchwithrutgers.com
Reconstitution of Biosynthetic Pathways in Heterologous Systems
The production of leucocin A in its native producer, Leuconostoc gelidum, can be limited, prompting researchers to explore heterologous expression systems. nih.gov Reconstituting the biosynthetic pathway in a well-characterized host like Escherichia coli or Corynebacterium glutamicum offers advantages such as rapid growth on inexpensive media, extensive genetic tools, and established fermentation processes. nih.govnih.gov
Successful reconstitution requires the transfer and functional expression of the entire leucocin A operon. nih.gov This typically includes the structural gene encoding the leucocin-A precursor, along with genes for the immunity protein, which protects the host cell from the bacteriocin's activity, and the specialized transport machinery, often an ATP-binding cassette (ABC) transporter, responsible for secretion. nih.govfrontiersin.org The process is not without challenges. The choice of expression vector and promoter is critical to balance high-level expression with the potential toxicity of the bacteriocin to the heterologous host. frontiersin.org As demonstrated with other complex natural products like mithramycin, a systematic approach of expressing different gene sets can elucidate the minimal genes required and the correct order of biosynthetic steps. nih.govnih.gov This strategy allows for the precise assignment of gene functions and the creation of a streamlined and efficient production pathway in a new microbial chassis. nih.gov
Development of Engineered Microbial Strains for Controlled Production
Beyond simple reconstitution, significant research is dedicated to engineering microbial strains for optimized and controlled leucocin A production. Synthetic biology and metabolic engineering are central to these efforts, enabling comprehensive analysis and modeling of metabolic networks to identify and overcome production bottlenecks. mdpi.com
A key strategy involves codon optimization, where the DNA sequence of the leucocin A gene is altered to match the codon usage bias of the expression host, such as E. coli, thereby preventing translational stalls and increasing protein yield. frontiersin.orgyoutube.com Additionally, advanced tools like the CRISPR-Cas system are used for precise genome editing to enhance metabolic flux towards precursor amino acids or to integrate the biosynthetic genes directly into the host chromosome for stable, long-term production. mdpi.com
Another critical aspect is controlling the expression to mitigate the metabolic burden on the host. frontiersin.org This can be achieved by using inducible promoters that activate gene expression only after a sufficient cell density has been reached. youtube.com Furthermore, optimizing fermentation conditions, such as temperature, pH, and media composition, is crucial for maximizing the yield of soluble, active bacteriocin. nih.govmdpi.com For instance, lowering the induction temperature can sometimes improve protein solubility and prevent the formation of inactive inclusion bodies. frontiersin.org The development of engineered microbial consortia, where different strains are responsible for producing precursors and the final compound, represents another promising strategy for complex biosynthesis. researchgate.net
Table 1: Strategies for Heterologous Production of Bacteriocins
| Strategy | Description | Key Objective | Relevant Organisms |
|---|---|---|---|
| Pathway Reconstitution | Transferring the complete set of biosynthetic genes (structural, immunity, transport) to a new host. nih.govnih.gov | Establish functional production in a well-characterized and easily cultivable microbe. | Escherichia coli, Corynebacterium glutamicum, Streptomyces albus nih.govnih.govnih.gov |
| Codon Optimization | Modifying the bacteriocin gene sequence to match the codon usage of the expression host. frontiersin.org | Enhance translational efficiency and prevent premature termination of synthesis. | E. coli youtube.com |
| Promoter Engineering | Utilizing strong, inducible promoters to control the timing and level of gene expression. frontiersin.org | Maximize protein yield while minimizing toxicity and metabolic load on the host. | E. coli youtube.com |
| Metabolic Engineering | Modifying host metabolic pathways to increase the supply of precursor molecules (e.g., amino acids). mdpi.com | Channel cellular resources towards bacteriocin synthesis for improved titers. | Corynebacterium glutamicum, Pseudomonas putida mdpi.comresearchgate.net |
| Secretion Optimization | Engineering the protein transport system or modifying media components to improve secretion and recovery. nih.gov | Prevent product degradation and simplify downstream purification processes. | Corynebacterium glutamicum nih.gov |
Theoretical Models of Bacteriocin-Target Cell Interaction
Understanding how leucocin A interacts with and disrupts target cell membranes is fundamental to its application. Theoretical and computational models provide nanoscale insights into these complex processes, complementing experimental data.
Advanced Molecular Dynamics Simulations of Membrane Insertion
Molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between leucocin A and the bacterial cell membrane at an atomic level. nih.govnih.gov These simulations rely on detailed structural information of the bacteriocin, which for leucocin A includes a three-strand antiparallel β-sheet at the N-terminus and an amphiphilic α-helix in the C-terminal region (residues 17-31). nih.govnih.gov
Simulations, using both all-atom and coarse-grained models, can track the entire process of membrane insertion. nih.govnih.gov They reveal how the cationic nature of leucocin A initially drives electrostatic attraction to the negatively charged phospholipids (B1166683) of the bacterial membrane. Following this initial binding, simulations can show the peptide undergoing conformational changes, inserting its hydrophobic regions into the lipid bilayer core. nih.govresearchgate.net These models are crucial for understanding how specific residues contribute to membrane affinity and the energetics of the insertion process, providing a dynamic picture that is difficult to capture through static experimental methods alone. youtube.com
Biophysical Models of Pore Formation and Membrane Potential Collapse
Following membrane insertion, class IIa bacteriocins like leucocin A are thought to form pores, leading to cell death. nih.gov Several biophysical models describe this process, with the "toroidal-pore" model being widely accepted for many bacteriocins. nih.govresearchgate.netmdpi.com In this model, multiple leucocin A monomers oligomerize within the membrane. nih.gov The peptides, along with phospholipid head groups, curve inward to line a water-filled channel, creating a "toroidal" structure. mdpi.com This pore disrupts the membrane's integrity, allowing for the uncontrolled efflux of essential ions (like K+) and metabolites, and the influx of extracellular substances. nih.gov
This rapid leakage of ions leads directly to the collapse of the transmembrane potential, a critical event in the bactericidal cascade. nih.govmdpi.com The dissipation of the proton motive force and ion gradients halts essential cellular processes like ATP synthesis and nutrient transport, ultimately leading to cell death. nih.gov Some models also consider a "carpet" mechanism, where the bacteriocin disrupts the membrane in a detergent-like manner without forming discrete pores. mdpi.com Biophysical models, informed by both experimental data and MD simulations, are essential for visualizing these distinct mechanisms of membrane disruption and understanding the fundamental principles of leucocin A's antimicrobial activity.
Future Interdisciplinary Research Avenues
The future of leucocin-A precursor research lies at the intersection of multiple scientific disciplines. A significant avenue involves the integration of synthetic biology with artificial intelligence (AI) and machine learning. mdpi.com AI algorithms could be used to predict optimal gene expression levels, design novel and highly potent leucocin A variants, and streamline the engineering of microbial production strains. mdpi.com
Combining advanced MD simulations with high-resolution experimental techniques such as cryo-electron microscopy and solid-state NMR will provide unprecedented detail of the bacteriocin-membrane interaction. nih.govnih.gov This synergy will allow for the validation and refinement of theoretical models, leading to a more accurate understanding of pore formation.
Q & A
What experimental models are most appropriate for assessing the antimicrobial activity of leucocin-A precursor, and how can methodological variability affect data interpretation?
Basic : Standard models include in vitro assays such as agar diffusion, broth microdilution, or time-kill kinetics against Gram-positive pathogens (e.g., Listeria monocytogenes). Ensure consistency in bacterial strain selection, growth phase (log vs. stationary), and buffer composition (e.g., pH, ionic strength), as these factors influence MIC (minimal inhibitory concentration) values .
Advanced : For mechanistic studies, combine fluorescence microscopy (to visualize membrane disruption) with proteomic analysis to identify target pathways. Validate findings using isogenic mutant strains lacking specific receptors. Note that discrepancies in MIC data across studies may arise from differences in leucocin-A purification methods (e.g., HPLC vs. ammonium sulfate precipitation) or solvent systems used in assays .
How can researchers resolve contradictions in reported structural features of leucocin-A precursor across studies?
Basic : Compare NMR or X-ray crystallography data from multiple sources to identify conserved domains (e.g., β-sheet regions critical for receptor binding). Cross-validate using circular dichroism (CD) spectroscopy under varying pH conditions to assess structural stability .
Advanced : Apply molecular dynamics simulations to model conformational changes during precursor maturation. Discrepancies may stem from post-translational modifications (e.g., cleavage sites) or crystallization artifacts. Use mass spectrometry to confirm peptide mass and modifications .
What strategies optimize heterologous expression of leucocin-A precursor in microbial systems?
Basic : Use E. coli BL21(DE3) with a T7 promoter system and codon-optimized genes. Monitor induction parameters (IPTG concentration, temperature) to balance yield and solubility. Include fusion tags (e.g., His-tag) for simplified purification .
Advanced : For functional expression in lactic acid bacteria, engineer stress-inducible promoters (e.g., nisin-controlled expression) to avoid toxicity. Validate secretion efficiency via Western blotting and compare bioactivity against native producers .
How should researchers design experiments to elucidate the regulatory mechanisms of leucocin-A biosynthesis?
Basic : Perform RNA-seq on producer strains under inducing vs. non-inducing conditions (e.g., pH shift, quorum sensing). Identify differentially expressed genes in the leucocin-A operon and adjacent regulatory regions .
Advanced : Use CRISPR-interference (CRISPRi) to knock down putative transcription factors. Measure leucocin-A production via ELISA and correlate with promoter activity assays (e.g., GFP reporters) .
What are the critical controls for ensuring reproducibility in leucocin-A precursor purification protocols?
Basic : Include negative controls (e.g., supernatant from non-producing strains) during ammonium sulfate precipitation. Validate purity via SDS-PAGE and MALDI-TOF MS. Report buffer exchange methods (e.g., dialysis vs. ultrafiltration) to clarify potential aggregation issues .
Advanced : Compare bioactivity of purified precursor vs. synthetic peptide analogs to confirm maturation efficiency. Use circular dichroism (CD) to verify proper folding post-purification .
How can conflicting data on leucocin-A’s spectrum of activity be systematically addressed?
Basic : Replicate assays using standardized CLSI/MIC guidelines and reference strains (e.g., ATCC 19115 for Listeria). Test against isogenic mutants with altered membrane lipid composition to assess target specificity .
Advanced : Perform meta-analyses of published datasets to identify trends in susceptibility across bacterial taxa. Use machine learning to correlate structural variants (e.g., amino acid substitutions) with activity shifts .
What methodologies best characterize the interaction between leucocin-A precursor and bacterial membranes?
Basic : Use liposome leakage assays with fluorescent dyes (e.g., calcein) to quantify membrane disruption. Compare results across lipid compositions mimicking target vs. non-target membranes .
Advanced : Apply surface plasmon resonance (SPR) to measure binding kinetics to synthetic lipid bilayers. Combine with cryo-EM to visualize pore formation at near-atomic resolution .
How do post-translational modifications (PTMs) of leucocin-A precursor influence its bioactivity?
Basic : Treat producer strains with protease inhibitors (e.g., PMSF) during fermentation to prevent premature cleavage. Compare bioactivity of precursor vs. mature peptide via radial diffusion assays .
Advanced : Use Edman degradation or tandem MS to map PTM sites (e.g., disulfide bonds). Engineer mutants with PTM site deletions and assess antimicrobial activity .
What computational tools are effective for predicting leucocin-A precursor’s physicochemical properties?
Basic : Use ProtParam (ExPASy) for theoretical pI, hydrophobicity, and instability index. Predict cleavage sites with SignalP or Phobius .
Advanced : Apply AlphaFold2 for structural prediction and molecular docking (e.g., AutoDock Vina) to model interactions with membrane receptors. Validate predictions via mutagenesis .
How should researchers approach contradictory findings on leucocin-A’s stability under gastrointestinal conditions?
Basic : Simulate gastric fluid (pepsin, pH 2.0) and intestinal fluid (pancreatin, pH 7.0) incubations. Measure residual activity via agar well diffusion and compare degradation kinetics across studies .
Advanced : Use nanoDSF (differential scanning fluorimetry) to monitor thermal stability in simulated fluids. Engineer protease-resistant variants via site-directed mutagenesis and assess in vivo efficacy in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
